Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate
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Overview
Description
Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate is a complex organic compound featuring a piperidine and pyrrolidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety, a six-membered nitrogen-containing ring, is particularly noteworthy as it is a common structural motif in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets in the body. The piperidine and pyrrolidine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds such as proline and pyrrolidine-2-carboxylic acid are structurally related and have comparable chemical properties.
Uniqueness
Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-17(22)12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-2-4-10-18/h5-8,14H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGVADQWPLKXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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